CCT129202

Catalog No.
S548307
CAS No.
942947-93-5
M.F
C23H25ClN8OS
M. Wt
497.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCT129202

CAS Number

942947-93-5

Product Name

CCT129202

IUPAC Name

2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C23H25ClN8OS

Molecular Weight

497.0 g/mol

InChI

InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29)

InChI Key

QYKHWEFPFAGNEV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo(4,5-b)pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide, CCT129202

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl

The exact mass of the compound 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is 496.15606 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CCT129202 is a cell-permeable, ATP-competitive small molecule inhibitor targeting the Aurora kinase family, primarily Aurora A and Aurora B. [REFS-1, REFS-2] It functions by disrupting critical mitotic processes, including centrosome maturation and chromosome segregation, leading to G2/M phase cell cycle arrest and the accumulation of polyploid cells. Its established mechanism and activity across a range of human tumor cell lines make it a standard tool for investigating mitotic regulation and as a reference compound in anti-cancer research. [2]

Selecting an Aurora kinase inhibitor based on target name alone introduces significant experimental variability. Substitutes such as highly Aurora A-selective (e.g., Alisertib/MLN8237) or Aurora B-selective inhibitors will fail to replicate the dual-inhibition phenotype of CCT129202, which is critical for inducing endoreduplication and polyploidy. [1] Furthermore, many pan-kinase inhibitors possess broader off-target profiles, confounding data interpretation. CCT129202's distinct selectivity profile and secondary activities, such as the inhibition of ABCB1/ABCG2 drug-efflux pumps, are not shared by common alternatives, making it non-interchangeable for specific research applications where these attributes are critical for reproducible outcomes. [2]

Defined Dual Inhibition Profile for Aurora A and Aurora B

CCT129202 exhibits a defined inhibitory profile against both key mitotic Aurora kinases, with greater potency for Aurora A over Aurora B. In cell-free assays, it demonstrates an IC50 of 42 nM against Aurora A and 198 nM against Aurora B. This 4.7-fold preference contrasts with highly selective Aurora A inhibitors (e.g., Alisertib) or Aurora B inhibitors (e.g., GSK1070916), providing a balanced profile for applications requiring modulation of both kinase functions.

Evidence DimensionInhibitory Potency (IC50)
Target Compound DataAurora A: 42 nM; Aurora B: 198 nM
Comparator Or BaselineAurora A- or B-selective inhibitors which target one kinase with significantly higher potency.
Quantified Difference4.7-fold higher potency for Aurora A vs. Aurora B
ConditionsCell-free biochemical kinase assay.

This specific activity ratio is critical for researchers needing to induce phenotypes, such as polyploidy, that result from the inhibition of both Aurora A and B.

High Kinase Selectivity for Cleaner Experimental Results

In a direct assessment of specificity, CCT129202 was screened against a panel of 13 different kinases at a high concentration of 1 µM. The results confirm its high selectivity for its intended targets, showing 82% inhibition of Aurora A and 60% inhibition of Aurora B, while exhibiting minimal to no significant activity against the other 11 kinases in the panel. [1] This clean profile ensures that observed cellular effects can be confidently attributed to Aurora kinase inhibition, reducing the risk of confounding data from off-target activities common with less selective compounds.

Evidence DimensionPercent Inhibition at 1 µM
Target Compound DataAurora A: 82%; Aurora B: 60%
Comparator Or Baseline11 other kinases in the panel (e.g., PKA, PKC, CDK2/E), which showed minimal inhibition.
Quantified DifferenceMaintains high activity against Aurora A/B while showing low activity against other common kinases.
ConditionsIn vitro kinase panel screening assay at 1 µM compound concentration.

High selectivity is crucial for ensuring data integrity and reproducibility by minimizing misleading results caused by unintended off-target kinase inhibition.

Processability Advantage: Functional Reversal of Multi-Drug Resistance

Beyond its primary kinase targets, CCT129202 possesses a unique and procurement-critical secondary function: the inhibition of key drug efflux pumps. It has been demonstrated to significantly reverse multi-drug resistance (MDR) mediated by both ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters. [1] This property is not a primary feature of many other Aurora kinase inhibitors, making CCT129202 a dual-function tool for studying drug combinations in resistant cancer models.

Evidence DimensionInhibition of Drug Efflux Transporters
Target Compound DataEffectively inhibits both ABCB1- and ABCG2-mediated drug efflux.
Comparator Or BaselineStandard Aurora kinase inhibitors (e.g., Alisertib, Tozasertib) which are not primarily characterized as MDR reversal agents.
Quantified DifferenceProvides an added, distinct mechanism of chemosensitization not inherent to all class members.
ConditionsIn vitro and in vivo models of ABCB1- and ABCG2-overexpressing cancer cells.

For researchers working with drug-resistant cell lines, this compound enables studies of chemosensitization without requiring a separate MDR inhibitor, simplifying experimental design and cost.

Handling & Formulation: Defined Solubility in Standard Laboratory Solvents

CCT129202 demonstrates reliable solubility characteristics for standard in vitro workflows. It is readily soluble in DMSO at a concentration of approximately 3 mg/mL, allowing for the preparation of high-concentration stock solutions. Conversely, it is reported as insoluble in water, defining the requirement for a DMSO vehicle for aqueous-based assays and appropriate vehicle controls.

Evidence DimensionSolubility
Target Compound DataApprox. 3 mg/mL in DMSO.
Comparator Or BaselineInsoluble in water.
Quantified DifferenceN/A (Defines handling parameters)
ConditionsStandard laboratory solvents.

This clear solubility data prevents material loss and experimental failure due to precipitation, ensuring consistent and reproducible preparation of working solutions for cell-based assays.

Inducing Mitotic Arrest and Polyploidy with a Clean Kinase Profile

For cell biology studies focused on the consequences of mitotic checkpoint failure, CCT129202's dual inhibition of Aurora A and B provides the ideal mechanism to induce endoreduplication and generate polyploid cells. Its high selectivity ensures these phenotypic outcomes are a direct result of Aurora kinase inhibition, not confounding off-target effects. [1]

Overcoming Multi-Drug Resistance in Chemosensitization Assays

When investigating methods to re-sensitize drug-resistant cancer cells, CCT129202 is a superior choice. Its ability to directly inhibit ABCB1 and ABCG2 efflux pumps provides a secondary mechanism to increase intracellular concentrations of co-administered therapeutics, making it a powerful tool for studying synergistic anti-cancer strategies. [2]

Cell-Based Screening for Modulators of the G2/M Checkpoint

CCT129202 serves as a reliable positive control and research tool in cell-based screens. Its proven potency across numerous cell lines (GI50 values typically 0.08–1.2 µM) and straightforward formulation in DMSO make it a practical and reproducible agent for assays monitoring G2/M arrest and mitotic progression. [REFS-1, REFS-3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

496.1560563 Da

Monoisotopic Mass

496.1560563 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8N349V9Q27

Other CAS

942947-93-5

Wikipedia

Cct-129202

Dates

Last modified: 08-15-2023
1: Cheng C, Liu ZG, Zhang H, Xie JD, Chen XG, Zhao XQ, Wang F, Liang YJ, Chen LK, Singh S, Chen JJ, Talele TT, Chen ZS, Zhong FT, Fu LW. Enhancing Chemosensitivity in ABCB1- and ABCG2-Overexpressing Cells and Cancer Stem-like Cells by An Aurora Kinase Inhibitor CCT129202. Mol Pharm. 2012 Jun 13. [Epub ahead of print] PubMed PMID: 22632055.
2: Chan F, Sun C, Perumal M, Nguyen QD, Bavetsias V, McDonald E, Martins V, Wilsher NE, Raynaud FI, Valenti M, Eccles S, Te Poele R, Workman P, Aboagye EO, Linardopoulos S. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Mol Cancer Ther. 2007 Dec;6(12 Pt 1):3147-57. PubMed PMID: 18089709.

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